4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromenone structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function, given its inhibitory action on ENTs . By inhibiting ENTs, the compound disrupts the normal function of these transporters, which can have downstream effects on the biochemical pathways they are involved in .
Pharmacokinetics
The compound’s ability to inhibit ents suggests that it may have good bioavailability, as it can interact effectively with its target proteins .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs . This inhibition disrupts the normal function of these transporters, potentially affecting nucleotide synthesis and the regulation of adenosine function .
Action Environment
The compound’s effectiveness as an irreversible inhibitor suggests that its action may be relatively stable across different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Coupling with Chromenone: The final step involves coupling the fluorophenyl-piperazine intermediate with a chromenone derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis, to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone ring can be oxidized to form a ketone derivative.
Reduction: The carbonyl group in the chromenone structure can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also acts as an ENT inhibitor but with different selectivity and binding properties.
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole, which share the piperazine moiety and exhibit various biological activities.
Uniqueness
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively inhibit ENT2 over ENT1 sets it apart from other ENT inhibitors, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-14-19(25)7-6-16-15(12-20(26)27-21(14)16)13-23-8-10-24(11-9-23)18-5-3-2-4-17(18)22/h2-7,12,25H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSSUYWGFBYTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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